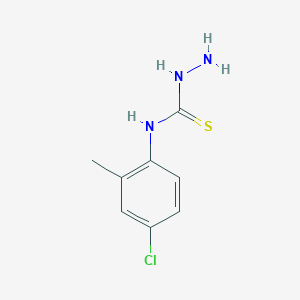

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-

Description

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- is a thiosemicarbazide derivative characterized by a hydrazinecarbothioamide backbone substituted at the nitrogen atom with a 4-chloro-2-methylphenyl group. This compound belongs to a broader class of thiosemicarbazides and thiosemicarbazones, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The 4-chloro-2-methylphenyl substituent combines an electron-withdrawing chlorine atom and an electron-donating methyl group, which synergistically influence the compound’s lipophilicity, electronic distribution, and intermolecular interactions.

Properties

IUPAC Name |

1-amino-3-(4-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-4-6(9)2-3-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAKMVPEOMQCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369660 | |

| Record name | Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61335-37-3 | |

| Record name | Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-CHLORO-ORTHO-TOLYL)-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 4-Chloro-2-Methylphenylhydrazine

4-Chloro-2-methylaniline is reacted with hydrazine hydrate (NH₂NH₂·H₂O) under acidic conditions. The reaction proceeds via diazotization and reduction, yielding the intermediate hydrazine derivative. Typical conditions include:

- Solvent : Ethanol or aqueous HCl

- Temperature : 0–5°C (diazotization), followed by room-temperature stirring for 12–24 hours

- Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane.

Synthesis via Aryl Isothiocyanate Condensation

An alternative route involves the reaction of 4-chloro-2-methylphenylhydrazine with aryl isothiocyanates . This method, adapted from palmitic acid thiosemicarbazide syntheses, offers flexibility in introducing substituents.

General Procedure

- Hydrazide Preparation : 4-Chloro-2-methylaniline is converted to its hydrazine derivative as described in Section 1.1.

- Isothiocyanate Reaction : The hydrazine reacts with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in acetonitrile under reflux.

Advantages and Limitations

- Advantages : High regioselectivity and compatibility with diverse isothiocyanates.

- Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the isothiocyanate.

Alternative Synthetic Strategies

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, facilitate reactions between 4-chloro-2-methylphenylhydrazine and thiocarbonyl derivatives in biphasic systems. This method enhances reaction rates and yields by shuttling reactants between aqueous and organic phases.

Cyclization in Acidic Media

Cyclization of intermediate thiosemicarbazides in concentrated sulfuric acid generates 1,3,4-thiadiazole derivatives. While primarily used for heterocycle synthesis, this approach highlights the reactivity of the thiourea group under strong acids.

Optimization and Reaction Conditions

Solvent Effects

Temperature Control

- Low temperatures (0–5°C) prevent side reactions during diazotization.

- Reflux conditions accelerate nucleophilic substitution in isothiocyanate reactions.

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

X-ray studies of analogous compounds reveal planar configurations stabilized by intramolecular hydrogen bonds (N–H···S), with bond lengths of 1.68–1.72 Å for C=S.

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Substituted hydrazinecarbothioamides.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Hydrazinecarbothioamide derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures can selectively target multidrug-resistant (MDR) cancer cells, which is a major challenge in cancer treatment. The compound's ability to interact with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), enhances its therapeutic potential by overcoming drug resistance in cancer therapies .

Mechanism of Action

The mechanism through which hydrazinecarbothioamide exerts its effects involves selective cytotoxicity towards cancer cells expressing high levels of P-gp. This selectivity allows for the preferential killing of resistant cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Its structural characteristics allow it to act as an effective agent against various pests and pathogens, making it valuable in agricultural settings. The synthesis of hydrazinecarbothioamide derivatives has led to the development of new formulations that can enhance crop protection while minimizing environmental impact .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(4-chloro-2-methylphenyl)-hydrazinecarbothioamide, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-methylphenol | Chloro-substituted phenol | Antimicrobial properties |

| 4-Chloro-2-methylaniline | Amino group substitution on chloro-methyl phenol | Used in dye synthesis; potential biological activity |

| Thiourea derivatives | Contains sulfur; similar reactivity | Anticancer and antifungal activities |

The distinct combination of hydrazine, thioamide, and phenolic functionalities in N-(4-chloro-2-methylphenyl)-hydrazinecarbothioamide may confer specific interactions within biological systems that are not present in simpler analogs.

Case Studies and Research Findings

Several studies have documented the effectiveness of hydrazinecarbothioamide derivatives in clinical and laboratory settings:

- Study on Multidrug Resistance : A study highlighted the compound's ability to selectively kill MDR cells over non-resistant counterparts, demonstrating a significant reduction in cell viability in resistant cell lines compared to parental lines .

- Pesticidal Efficacy Trials : Field trials have shown that formulations containing hydrazinecarbothioamide exhibit enhanced efficacy against common agricultural pests, leading to improved crop yields and reduced pesticide use overall .

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)- involves its interaction with free radicals and reactive oxygen species. The compound acts as an antioxidant by donating electrons to neutralize these reactive species, thereby preventing cellular damage. It also interacts with various molecular targets, including enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazides and their derivatives exhibit significant variability in bioactivity and physical properties depending on their substituents. Below is a detailed comparison of N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects on Lipophilicity and Solubility The 4-chloro-2-methylphenyl group in the target compound enhances lipophilicity compared to simpler analogs like N-(4-chlorophenyl) derivatives (e.g., ). In contrast, hydroxyl or pyridyl substituents (e.g., ) increase polarity, reducing lipid solubility but enhancing aqueous solubility in cosolvent systems like Transcutol/water .

Spectroscopic Signatures

- IR Spectroscopy : Thiosemicarbazides typically show NH stretches near 3200–3300 cm⁻¹ and C=S stretches at ~1190–1270 cm⁻¹. The target compound’s IR profile is expected to align with these ranges, similar to and .

- NMR Spectroscopy : Aromatic protons in the 4-chloro-2-methylphenyl group would resonate at δ 6.8–7.6 ppm (similar to ), while NH protons appear as exchangeable singlets near δ 9.5–11.8 ppm .

Biological Activity Antimicrobial Potential: The 4-chloro group is associated with antimicrobial activity in analogs (), while the 2-methyl substituent may enhance biofilm penetration, as seen in dimethylphenyl derivatives () . Anticancer Activity: Methyl-substituted analogs (e.g., ) exhibit potent anticancer activity (IC₅₀ = 0.8 µM/L), suggesting that the target compound’s methyl group could similarly improve cytotoxicity .

Synthetic Routes

- The target compound can likely be synthesized via condensation of 4-chloro-2-methylphenyl isothiocyanate with hydrazine, a method used for analogs in and .

Biological Activity

Hydrazinecarbothioamide, N-(4-chloro-2-methylphenyl)-, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Features

The compound features a hydrazine backbone with a 4-chloro-2-methylphenyl group and a thiophen-2-ylcarbonyl moiety. This unique combination enhances its reactivity and interaction with various biological targets. The structural diversity provides a basis for its potential medicinal applications.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide | Contains hydrazine, thioamide, and thiophene functionalities | Anticancer, antifungal properties |

| 4-Chloro-2-methylphenol | Chloro-substituted phenol | Antimicrobial properties |

| Thiourea derivatives | Contains sulfur; similar reactivity | Anticancer and antifungal activities |

The biological activity of hydrazinecarbothioamide derivatives often involves their ability to inhibit specific enzymes or receptors. For instance, compounds in this class may interact with molecular targets like P-glycoprotein (P-gp), which is critical in multidrug resistance (MDR) in cancer cells. The inhibition of P-gp can enhance the efficacy of chemotherapeutic agents by preventing efflux from cancer cells, thereby increasing drug accumulation and effectiveness .

Anticancer Activity

Research indicates that hydrazinecarbothioamide derivatives exhibit significant anticancer activity. For example, studies have shown that certain derivatives can selectively induce apoptosis in cancer cells harboring Ras oncogenes by inhibiting the H-Ras-cRaf1 interaction . This specificity is crucial for developing targeted cancer therapies.

Antifungal Activity

Hydrazinecarbothioamide compounds have also demonstrated antifungal properties against various pathogens. In vitro studies revealed that derivatives could inhibit Candida albicans effectively, with minimum inhibitory concentration (MIC) values ranging from 50 to 1.56 μg/mL . The presence of halogen substituents on the phenyl group was found to enhance antifungal activity significantly.

Other Biological Activities

In addition to anticancer and antifungal effects, hydrazinecarbothioamides have been linked to other pharmacological activities, including antibacterial and anticonvulsant properties. The versatility of these compounds makes them candidates for further exploration in medicinal chemistry .

Case Studies

- Anticancer Efficacy : A study focusing on the anticancer potential of N-(4-chloro-2-methylphenyl)-hydrazinecarbothioamide showed that it could effectively inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values significantly lower than conventional treatments .

- Antifungal Studies : Another investigation evaluated the antifungal activity of several hydrazinecarbothioamide derivatives against Candida albicans. Results indicated that specific structural modifications led to enhanced activity, providing insights into how chemical structure influences biological effects .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could alter cellular signaling pathways associated with apoptosis and proliferation in cancer cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. How can the synthesis of N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide be optimized for high purity?

Methodological Answer:

- The compound is synthesized via condensation of 4-chloro-2-methylaniline with thiosemicarbazide derivatives under reflux in ethanol or methanol. Key parameters include stoichiometric control (1:1 molar ratio of reactants), reaction time (~6–8 hours), and purification via recrystallization using ethanol/water mixtures .

- Purity is validated by melting point analysis, FT-IR (C=S stretch at ~1177–1182 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm and NH signals at δ 10–12 ppm) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of C=S (1170–1185 cm⁻¹), C=O (amide I band at ~1680–1690 cm⁻¹), and NH stretches (3230–3270 cm⁻¹) .

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL (via WinGX suite) resolves molecular geometry, hydrogen bonding (e.g., N–H···S interactions), and crystallographic parameters (e.g., space group P1̄) .

- NMR/LC-MS : Validate molecular weight and substituent positions; ¹³C NMR peaks for thiourea carbons appear at ~175–180 ppm .

Q. How does solubility vary in co-solvent systems, and what thermodynamic models apply?

Methodological Answer:

- Solubility in PEG 400 + water mixtures increases with temperature (298.15–338.15 K) and PEG concentration due to improved polarity matching. Use the van’t Hoff equation to calculate enthalpy (ΔH°) and entropy (ΔS°) of dissolution .

- The Apelblat model and ideal solubility equation fit experimental data with <5% deviation, confirming entropic dominance in water-rich systems .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) elucidate electronic properties and reactivity?

Methodological Answer:

- DFT : Apply hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to compute HOMO-LUMO gaps (~4.5–5.0 eV), electrostatic potential maps (nucleophilic sites at sulfur), and bond dissociation energies. Validate with experimental XRD data .

- Molecular Dynamics : Simulate solvation effects in aqueous/PEG environments using OPLS-AA force fields to predict diffusion coefficients and aggregation behavior .

Q. How to resolve contradictions in reported antimicrobial activity across structural analogs?

Methodological Answer:

- Compare substituent effects: Electron-withdrawing groups (e.g., -NO₂ in H5) enhance activity against S. aureus (MIC ~12.5 µg/mL), while bulky groups reduce membrane penetration. Use 3D-QSAR models to correlate substituent lipophilicity (logP) with bioactivity .

- Validate via time-kill assays and synergy studies (e.g., with β-lactams) to distinguish bacteriostatic vs. bactericidal mechanisms .

Q. What mechanistic insights explain its chemosensing behavior for Hg²⁺ detection?

Methodological Answer:

- The thiourea moiety acts as a Hg²⁺-selective ligand via soft-soft interactions (S→Hg coordination). Monitor fluorescence quenching (λₑₓ = 350 nm, λₑₘ = 450 nm) or UV-Vis shifts (Δλ = ~50 nm) upon complexation .

- DFT simulations reveal charge transfer from sulfur to Hg²⁺, lowering LUMO energy by ~1.2 eV. Validate with Job’s plot (1:1 stoichiometry) and detection limits (≤10 nM) in spiked water samples .

Q. How to design structure-activity relationship (SAR) studies for anticancer applications?

Methodological Answer:

- Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) and test against MCF-7 breast cancer cells. Use IC₅₀ values (e.g., 8–15 µM) and apoptosis assays (Annexin V/PI staining) to correlate substituent electronic effects with cytotoxicity .

- Molecular docking (AutoDock Vina) identifies binding to Bcl-2/Bax proteins (ΔG = −9.2 kcal/mol), supported by MD simulations (RMSD < 2.0 Å over 100 ns) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across solvent systems?

Methodological Answer:

- Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example, solubility in propylene glycol (PG) + water is higher than in PEG 400 due to better H-bond acceptor capacity of PG. Use Hansen solubility parameters (δD, δP, δH) to rationalize deviations .

- Reconcile data by applying the λh equation, which accounts for solvent-solute interactions (R² > 0.98 for PG systems) .

Q. Why do computational and experimental bond lengths differ for the thiourea moiety?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.